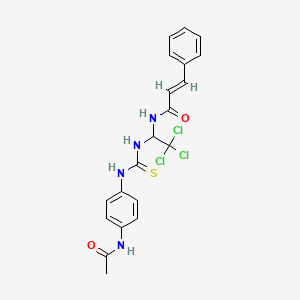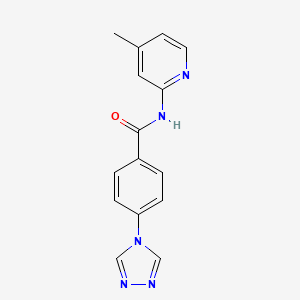
N(1-(((4-(ACETYLAMINO)ANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRI-CL-ET)3-PH-ACRYLAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N(1-(((4-(ACETYLAMINO)ANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRI-CL-ET)3-PH-ACRYLAMIDE” is a complex organic compound that features multiple functional groups, including acetylamino, anilino, carbothioyl, and acrylamide moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N(1-(((4-(ACETYLAMINO)ANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRI-CL-ET)3-PH-ACRYLAMIDE” likely involves multiple steps, including the formation of intermediate compounds. Typical synthetic routes may include:
Formation of the Acetylamino Group: This can be achieved by acetylation of an aniline derivative using acetic anhydride or acetyl chloride.
Introduction of the Carbothioyl Group: This step may involve the reaction of the acetylamino compound with a thiocarbonyl reagent such as carbon disulfide.
Attachment of the Acrylamide Moiety: This can be done through a Michael addition reaction, where the thiocarbonyl intermediate reacts with acrylamide under basic conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Purification Techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
“N(1-(((4-(ACETYLAMINO)ANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRI-CL-ET)3-PH-ACRYLAMIDE” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.
Substitution: The acetylamino and anilino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Polymer Science: Its acrylamide moiety makes it a potential monomer for polymerization reactions.
Biology and Medicine
Drug Development: Potential use as a pharmacophore in designing new drugs.
Bioconjugation: The compound can be used to modify biomolecules for research purposes.
Industry
Material Science: Application in the synthesis of advanced materials with specific properties.
Agriculture: Potential use in the development of agrochemicals.
Mecanismo De Acción
The mechanism by which “N(1-(((4-(ACETYLAMINO)ANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRI-CL-ET)3-PH-ACRYLAMIDE” exerts its effects depends on its specific application. For example:
In Drug Development: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity.
In Catalysis: It may act as a ligand, coordinating with metal centers to facilitate catalytic reactions.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Acetylamino)phenylcarbamothioylamide: Similar structure but lacks the acrylamide moiety.
N-(4-Acetylamino)phenylacrylamide: Similar structure but lacks the carbothioyl group.
Uniqueness
“N(1-(((4-(ACETYLAMINO)ANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRI-CL-ET)3-PH-ACRYLAMIDE” is unique due to the combination of functional groups, which may confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
(E)-N-[1-[(4-acetamidophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl3N4O2S/c1-13(28)24-15-8-10-16(11-9-15)25-19(30)27-18(20(21,22)23)26-17(29)12-7-14-5-3-2-4-6-14/h2-12,18H,1H3,(H,24,28)(H,26,29)(H2,25,27,30)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFYDLFFAMIPPC-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{[1-({6-[(3S)-3-hydroxypyrrolidin-1-yl]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5338960.png)
![N~2~-{[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5338966.png)
![3-{[5-({4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-yl]amino}propan-1-ol](/img/structure/B5338970.png)
![N-{[1-(3-hydroxybenzyl)pyrrolidin-3-yl]methyl}-N'-(4-methylphenyl)urea](/img/structure/B5338982.png)
![1-methyl-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5338989.png)
![ethyl 4-({[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate](/img/structure/B5338994.png)


![N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B5339015.png)
![3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5339020.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-[(2-fluorophenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5339025.png)

![4-[(E)-1-cyano-2-[3-methoxy-4-[(3-nitrophenyl)methoxy]-5-prop-2-enylphenyl]ethenyl]benzoic acid](/img/structure/B5339036.png)
![N-[(1S*,2R*)-2-aminocyclobutyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5339052.png)
